(2R)-2-amino-2-pyridin-4-ylacetic acid

Beschreibung

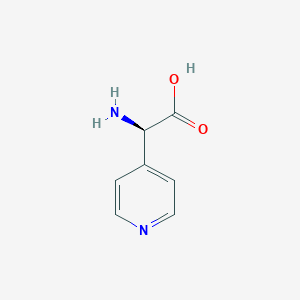

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-pyridin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTCAQMPNJVACB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chirality and Stereoisomeric Importance in Chemical Synthesis and Biological Mimicry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The two mirror-image forms of a chiral molecule are known as enantiomers. In biological systems, which are themselves chiral environments, the different enantiomers of a molecule can exhibit vastly different activities. This is because biological receptors, such as enzymes and protein channels, are stereospecific and will interact differently with each enantiomer.

This stereoisomeric importance is paramount in drug design and development. One enantiomer of a chiral drug may have the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Consequently, the ability to synthesize and isolate a single, specific enantiomer of a compound is a critical aspect of modern medicinal chemistry. The synthesis of enantiomerically pure compounds, like (2R)-2-amino-2-pyridin-4-ylacetic acid, is a key focus in asymmetric synthesis, a field dedicated to the selective production of a single stereoisomer.

Overview of Amino Acid and Pyridine Containing Scaffolds in Advanced Organic Synthesis and Supramolecular Assembly

Amino acids are the fundamental building blocks of proteins and are characterized by the presence of both an amine and a carboxylic acid functional group. This dual functionality makes them incredibly versatile synthons in organic chemistry, serving as starting materials for the construction of a wide array of complex molecules and heterocyclic systems. rsc.org

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another crucial scaffold in chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a valuable component in various applications. acs.org Pyridine derivatives are found in numerous pharmaceuticals and are extensively used in the design of functional materials. rsc.orgnih.gov

The combination of an amino acid and a pyridine moiety within the same molecule, as seen in (2R)-2-amino-2-pyridin-4-ylacetic acid, creates a scaffold with significant potential for supramolecular chemistry. Supramolecular assembly is the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions such as hydrogen bonding, and π-π stacking. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino and carboxylic acid groups can act as hydrogen bond donors and acceptors, facilitating the formation of ordered, higher-order structures. rsc.org Recent research has shown that N-terminal protected pyridyl amino acids can form helical structures stabilized by strong intermolecular hydrogen bonds between the pyridyl nitrogen and the carboxylic acid group. rsc.org

Research Trajectories and Emerging Applications of α Amino Acids with Heterocyclic Side Chains

The incorporation of heterocyclic side chains into α-amino acids is a rapidly growing area of research, leading to the development of novel compounds with unique properties and applications. These "unnatural" amino acids are being explored for a variety of purposes, from the creation of new pharmaceuticals to the design of advanced materials.

One promising application is in the development of fluorescent probes. For instance, unnatural α-amino acids with charge transfer-based polyaromatic side chains, including those with pyridyl motifs, have been designed as conformationally sensitive fluorophores. researchgate.netnih.gov These molecules can be incorporated into peptides and proteins to study biological processes through fluorescence spectroscopy.

Furthermore, α-amino acids with heterocyclic side chains are being investigated as building blocks for peptidomimetics, which are molecules that mimic the structure and function of peptides. These can be designed to have improved stability and bioavailability compared to their natural peptide counterparts. The synthesis of α-amino acids with diverse heterocyclic side chains, including pyridyl, pyrimidinyl, and thiazolyl groups, is an active area of synthetic methodology development. researchgate.netrsc.org

While specific research on the applications of (2R)-2-amino-2-pyridin-4-ylacetic acid is not yet widely published in peer-reviewed literature, its structural features suggest its potential utility in these emerging fields. Its chiral nature and the presence of a pyridin-4-yl group make it a compelling candidate for the design of novel supramolecular structures, chiral catalysts, and as a component in biologically active molecules. Further research into this specific compound is anticipated to uncover its unique properties and potential applications.

Synthetic Methodologies for 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester and Related Alpha-Imino Esters

The synthesis of α-imino esters, such as 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester, is a focal point in contemporary organic chemistry due to their role as versatile intermediates. The ester group in these compounds enhances the electrophilicity of the imine carbon, making them highly reactive towards nucleophilic addition. nih.govbeilstein-journals.org This reactivity profile provides a direct route to a wide array of natural and unnatural α-amino acids, which are fundamental building blocks in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net Methodologies for their synthesis are broadly categorized into direct strategies, including condensation and esterification, and more advanced asymmetric approaches that yield chiral molecules.

Applications of 2r 2 Amino 2 Pyridin 4 Ylacetic Acid in Advanced Organic Synthesis and Materials Science

Peptidomimetic Design and Synthesis Incorporating (2R)-2-amino-2-pyridin-4-ylacetic acid

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. The incorporation of non-natural amino acids like this compound is a key strategy in the design of novel peptidomimetics.

The incorporation of this compound into a peptide sequence would introduce a pyridyl group as a side chain, which is expected to have a significant impact on the local and global conformation of the resulting peptidic structure. The key features of the pyridine (B92270) side chain and their potential impacts are summarized below:

| Feature of Pyridine Side Chain | Potential Structural and Conformational Impact |

| Aromaticity and Rigidity | The planar and rigid nature of the pyridine ring can restrict the conformational freedom of the side chain (χ1 and χ2 dihedral angles), which in turn can influence the peptide backbone conformation. |

| Hydrogen Bonding Capability | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming intramolecular hydrogen bonds with nearby amide protons or side chains, or intermolecular hydrogen bonds with solvent or receptor molecules. |

| Steric Bulk | The pyridyl group introduces significant steric bulk compared to smaller, non-aromatic side chains. This can influence the local peptide structure and favor specific secondary structures, such as turns or helices, by sterically disfavoring others. |

| π-π Stacking Interactions | The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic residues within the peptide or with aromatic moieties in a receptor binding pocket, further stabilizing specific conformations. |

These properties collectively suggest that the pyridine side chain of this compound can act as a powerful tool for controlling the three-dimensional structure of peptides.

A major goal in peptidomimetic design is to create molecules that are pre-organized into their bioactive conformation, thereby reducing the entropic penalty upon binding to a receptor. This is often achieved by introducing conformational constraints.

While direct evidence for the use of this compound as a turn inducer is lacking, the structural features of this amino acid suggest its potential in this area. β-turns are common secondary structures in peptides and proteins that are crucial for molecular recognition processes. The design of synthetic molecules that can mimic or induce β-turns is therefore of great interest.

A related class of compounds, aza-amino acids , in which the α-carbon is replaced by a nitrogen atom, have been shown to effectively promote the formation of β-turn structures in peptides. intellexip.comsoton.ac.uk This is attributed to the unique electronic and steric properties of the aza-peptide backbone. The introduction of two consecutive aza-amino acids has been demonstrated to induce stable, hydrogen-bonded β-turn structures. intellexip.com While this compound is not an aza-amino acid, the principle of using unnatural amino acids to enforce specific backbone geometries is a shared concept. The rigid and sterically demanding pyridyl side chain could potentially favor the dihedral angles characteristic of a turn conformation.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The self-assembly of small molecules into well-defined, ordered structures is a cornerstone of this field and has applications in areas such as nanotechnology and biomaterials.

Amino acids and peptides are excellent building blocks for supramolecular self-assembly due to their ability to form specific hydrogen bonding networks and other non-covalent interactions. The incorporation of a pyridyl group, as in this compound, can introduce additional functionalities that can be exploited in the design of self-assembling systems.

Research on N-terminal protected aromatic pyridyl amino acids has shown that these molecules can self-assemble into supramolecular helical structures. This self-assembly is driven by strong intermolecular hydrogen bonding between the pyridyl nitrogen and carboxylic acid groups. This finding highlights the potential of the pyridyl moiety to direct the formation of ordered supramolecular architectures. The chirality of the amino acid can also play a crucial role in determining the handedness of the resulting helical structures.

Role in the Design of Chiral Liquid Crystals, Polymers, and Other Advanced Materials

Despite a thorough search of the scientific literature, no specific information was found regarding the application of this compound or closely related pyridyl amino acids in the design and synthesis of chiral liquid crystals, polymers, or other advanced materials. This indicates a significant gap in the current research landscape for this particular compound and its derivatives in these areas of materials science.

Computational and Theoretical Investigations of 2r 2 Amino 2 Pyridin 4 Ylacetic Acid and Its Derivatives

Quantum Chemical Studies on Molecular Conformation, Electronic Structure, and Stereoelectronic Effects

Quantum chemical methods are instrumental in determining the stable conformations, electronic properties, and subtle stereoelectronic effects of (2R)-2-amino-2-pyridin-4-ylacetic acid. The conformational landscape of this molecule is dictated by the rotational freedom around the single bonds connecting the chiral center to the pyridine (B92270) ring and the carboxylic acid group.

Electronic Structure: The electronic structure is significantly influenced by the pyridine ring. The nitrogen atom in the ring acts as an electron-withdrawing group, affecting the charge distribution across the entire molecule. This is particularly relevant for the acidity of the carboxylic proton and the basicity of the amino group. Natural Bond Orbital (NBO) analysis can be employed to quantify charge distribution and analyze donor-acceptor interactions between occupied and unoccupied orbitals, revealing the electronic basis for the molecule's stability and reactivity.

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and can significantly influence molecular conformation and reactivity. In peptides containing aromatic residues and proline, for instance, CH/π interactions between an aromatic ring and proline's side chain can stabilize specific conformations. acs.orgnih.gov For this compound, similar non-covalent interactions, such as those between the pyridine ring and the amino acid backbone, can be investigated. The stereoelectronic environment around the chiral carbon is critical, and its influence can be tuned by combining electron-rich or electron-poor aromatic systems, which can alter cis-trans isomerism preferences in peptide contexts by up to 2.0 kcal/mol. acs.org Studies on related pyridinyl moieties have shown that protonation at the pyridine nitrogen significantly alters the electron distribution and aromaticity of the ring, a key factor in its chemical behavior. plos.org

| Computational Parameter | Description | Typical Finding for this compound |

| Dihedral Angle (N-Cα-C-O) | Defines the rotation around the Cα-C bond, influencing the relative position of the amino and carboxyl groups. | Multiple low-energy conformers exist, with energy barriers of a few kcal/mol. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom within the molecule. | The pyridine nitrogen atom carries a significant negative charge, while the α-carbon and amino nitrogen charges are influenced by the substituent. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic stability. | The pyridine ring contributes significantly to the LUMO, making it susceptible to nucleophilic attack. |

| NBO Analysis | Analyzes interactions between filled (donor) and empty (acceptor) orbitals to understand delocalization and hyperconjugation. | Reveals hyperconjugative interactions that stabilize specific conformations, such as the alignment of the C-H bond with a π-system. |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis, Transition State Elucidation, and Mechanistic Insights

Density Functional Theory (DFT) has become a primary tool for studying chemical reactions involving complex organic molecules due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations can elucidate reaction mechanisms, identify transition states, and predict reaction kinetics and thermodynamics.

Reaction Pathway Analysis: DFT is used to map the potential energy surface of a reaction, such as peptide bond formation or enzymatic transformations involving this amino acid. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For example, in the formation of a pyridyl-cholestane derivative, DFT was successfully used to investigate the condensation, cyclization, and aromatization steps. nih.gov

Transition State Elucidation: Locating the transition state (TS) is crucial for understanding the reaction mechanism and calculating the activation energy. DFT methods, combined with algorithms like the Berny optimization, are used to find the first-order saddle point on the potential energy surface that corresponds to the TS. Frequency calculations are then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Studies on related compounds have identified rate-determining steps by finding the intermediate with the highest activation energy barrier. nih.gov

Mechanistic Insights: DFT provides deep mechanistic insights by analyzing the electronic structure changes throughout a reaction. For instance, in proton transfer processes, DFT can model the role of solvent molecules in stabilizing charge separation and lowering activation barriers. researchgate.net In a study on the instability of 2,2-di(pyridin-2-yl)acetic acid, DFT calculations at the B3LYP/6-311G** level revealed that decarboxylation is energetically favored over tautomerization. nih.gov Such calculations can predict whether a reaction proceeds via a stepwise or concerted mechanism and can clarify the role of catalysts.

| DFT Calculation Type | Application to this compound | Key Output |

| Geometry Optimization | Determination of the lowest energy structures for reactants, products, and intermediates. | Optimized Cartesian coordinates, bond lengths, angles. |

| Transition State Search | Locating the highest energy point along the minimum energy path of a reaction. | Structure of the transition state, activation energy (Ea). |

| Frequency Calculation | Characterization of stationary points on the potential energy surface and calculation of zero-point vibrational energy (ZPVE). | Vibrational frequencies (one imaginary frequency for a TS), thermodynamic properties (enthalpy, entropy, Gibbs free energy). |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from the transition state to the reactants and products. | Confirmation that the identified TS connects the correct minima on the potential energy surface. |

Molecular Dynamics (MD) Simulations of this compound in Various Solvent Environments and Interacting with Host Molecules

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govfu-berlin.de MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, solvation, and intermolecular interactions.

Behavior in Solvent Environments: The properties and behavior of this compound are highly dependent on its environment. MD simulations in explicit solvent (e.g., water) can reveal how solvent molecules arrange around the solute and form hydrogen bonds. nih.gov These simulations can predict macroscopic properties like density and viscosity and provide a microscopic view of solvation shells around the charged amino and carboxylate groups and the aromatic pyridine ring. Different force fields (e.g., AMBER, CHARMM, GROMOS) can be used, and their accuracy can be benchmarked against experimental data. nih.gov

Interactions with Host Molecules: MD simulations are particularly powerful for studying the interaction of this compound with host molecules such as proteins, enzymes, or cyclodextrins. These simulations can predict binding poses, calculate binding free energies, and identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges, π-π stacking). researchgate.net For instance, simulations can show how the pyridine ring fits into a hydrophobic pocket of a protein or how the amino and carboxyl groups form salt bridges with charged residues on a receptor surface. Analysis of the simulation trajectory can reveal the stability of these interactions and the residence time of the molecule in a binding site. biorxiv.org

| Simulation Parameter | Description | Relevance to this compound |

| Force Field | A set of parameters and equations used to describe the potential energy of the system (e.g., AMBER, GROMOS, OPLS). | The choice of force field is critical for accurately modeling the intramolecular and intermolecular interactions of the amino acid. nih.gov |

| Solvent Model | Representation of the solvent, typically explicit (e.g., TIP3P water) or implicit (continuum model). | Explicit models are crucial for accurately capturing specific hydrogen bonding and solvation shell structures. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations are needed to sample larger conformational changes and rare binding/unbinding events. nih.gov |

| Analysis Metrics | Quantities calculated from the trajectory, such as Root Mean Square Deviation (RMSD), hydrogen bond analysis, and radial distribution functions (RDFs). | These metrics quantify the stability of the molecule's conformation, its interactions with solvent, and its binding to host molecules. |

Molecular Modeling and in silico Design of this compound Derivatives for Specific Scaffold Applications

The structure of this compound serves as a versatile starting point, or scaffold, for designing new molecules with specific functions. Molecular modeling and in silico techniques accelerate this design process by computationally screening and prioritizing candidate derivatives before their synthesis.

Scaffold-Based Design: The core structure can be chemically modified by adding various functional groups to the pyridine ring, the amino group, or the carboxyl group. For example, the 2-anilinopyrimidine scaffold is a common feature in many protein kinase inhibitors, where substitutions on the pyrimidine (B1678525) ring modulate selectivity. nih.gov Similarly, derivatives of this compound can be designed to target specific biological macromolecules.

In silico Screening and Docking: Virtual libraries of derivatives can be generated and screened in silico. Molecular docking is a key technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. This allows researchers to identify derivatives that are most likely to be active. Docking simulations can reveal how modifications to the scaffold improve interactions with the target, for example, by introducing a new hydrogen bond donor/acceptor or a bulky group to fill a hydrophobic pocket. nih.gov

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. Models based on Quantitative Structure-Activity Relationships (QSAR) can estimate properties like solubility, permeability, and potential toxicity, helping to filter out candidates with poor drug-like properties early in the design process. nih.gov This computational pre-screening saves significant time and resources in the development of new functional molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data for Structural Characterization

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. rsc.org

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. researchgate.net These predicted spectra can be compared with experimental data to aid in signal assignment and confirm the proposed structure, including its stereochemistry. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated using DFT. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This helps in assigning the observed vibrational bands to specific molecular motions, such as the C=O stretch of the carboxylic acid, the N-H bends of the amino group, and the ring vibrations of the pyridine moiety. researchgate.net Anharmonic calculations can further improve the agreement between theoretical and experimental spectra, especially in the near-infrared region. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, such as π→π* and n→π* transitions. This is particularly useful for characterizing the electronic properties of the pyridine ring and any charge-transfer complexes the molecule might form. researchgate.net Comparing the calculated absorption maxima (λ_max) with experimental spectra helps validate the computational model and provides a deeper understanding of the molecule's electronic structure.

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT with GIAO method |

| Infrared (IR) / Raman | Vibrational Frequencies (cm⁻¹), Intensities | DFT (Harmonic or Anharmonic Frequency Calculations) |

| UV-Vis | Excitation Energies, Oscillator Strengths, λ_max | Time-Dependent DFT (TD-DFT) |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Stereochemical Assignment of 2r 2 Amino 2 Pyridin 4 Ylacetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including (2R)-2-amino-2-pyridin-4-ylacetic acid. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and understanding the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the alpha-proton (α-H) and the NH₂ protons. It would also clearly delineate the coupling between the ortho- and meta-protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals of the pyridine ring and the alpha-carbon by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the relative stereochemistry by identifying protons that are close in space, even if they are not directly bonded. While not applicable for defining the absolute stereochemistry of the chiral center in this molecule without a chiral auxiliary, it is invaluable for analyzing derivatives where multiple chiral centers exist or for studying intermolecular interactions.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| α-CH | ~4.5 | ~58 |

| Pyridine H-2, H-6 | ~8.6 | ~150 |

| Pyridine H-3, H-5 | ~7.4 | ~122 |

| Pyridine C-4 | - | ~148 |

| COOH | ~10-12 (exchangeable) | ~175 |

| NH₂ | ~7-9 (exchangeable) | - |

Note: Chemical shifts are predictive and can vary based on solvent and pH.

Solid-State NMR Applications for Polymorphic and Crystalline Form Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying molecules in their solid form, providing insights into polymorphism, crystallinity, and intermolecular interactions. nih.govyoutube.com Unlike solution NMR, ssNMR can analyze insoluble materials and reveal structural details that are averaged out in solution. nih.gov For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms: Different crystal packing arrangements will result in distinct chemical shifts and cross-polarization dynamics.

Probe intermolecular hydrogen bonding: ssNMR can detect the proximity of the amino and carboxylic acid groups to neighboring molecules in the crystal lattice, which is crucial for understanding the packing forces. youtube.com

Determine molecular conformation in the solid state: The conformation of the molecule within the crystal can be elucidated by analyzing dipolar couplings and chemical shift anisotropy.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical tool that provides information about the molecular weight and elemental composition of a molecule, as well as its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula. For this compound (C₇H₈N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. nih.govyoutube.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO) or the loss of the entire carboxylic acid group (COOH). nih.govresearchgate.net

Table 2: Predicted MS/MS Fragmentation for Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z |

| 153.06 | [M+H - H₂O]⁺ | H₂O | 135.05 |

| 153.06 | [M+H - COOH]⁺ | COOH | 108.07 |

| 153.06 | [M+H - H₂O - CO]⁺ | H₂O, CO | 107.05 |

| 108.07 | Pyridinium ion | - | 79.03 |

Note: Fragmentation patterns can be influenced by the collision energy and the type of mass spectrometer used. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule. For this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and the C=C/C=N stretches of the pyridine ring. tsijournals.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyridine ring vibrations are often strong in the Raman spectrum. researchgate.net

Together, FTIR and Raman provide a comprehensive vibrational fingerprint of the molecule. The positions and shapes of the vibrational bands can also be sensitive to the molecule's conformation and its hydrogen-bonding environment, making these techniques useful for studying solid-state forms. iosrjournals.orgmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| N-H (Amine) | Stretching | 3400-3200 | 3400-3200 |

| C=O (Carbonyl) | Stretching | ~1710 | ~1710 |

| C=C, C=N (Pyridine) | Ring Stretching | ~1600, ~1500 | Strong, ~1600, ~1000 |

| N-H (Amine) | Bending (Scissoring) | ~1640 | Weak |

| C-N (Amine) | Stretching | ~1330-1260 | Variable |

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Characterization and Conformational Studies

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry and solution-state conformation of chiral molecules like this compound. jascoinc.comslideshare.net

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.comlibretexts.org An optically active molecule will absorb the two components of polarized light to different extents, resulting in a CD spectrum. nih.gov The spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of chromophores (light-absorbing groups) relative to the chiral center. For this compound, the pyridine ring and the carboxyl group are the primary chromophores. The sign and magnitude of the CD signals can be used to assign the absolute configuration by comparison with known standards or through theoretical calculations. Furthermore, changes in the CD spectrum can indicate conformational changes induced by factors such as pH, temperature, or solvent polarity. youtube.com

Optical Rotatory Dispersion (ORD) Spectroscopy measures the variation of optical rotation with the wavelength of light. slideshare.netmgcub.ac.inwikipedia.org An ORD spectrum displays the change in the angle of rotation of plane-polarized light as it passes through a chiral sample. slideshare.net The phenomenon known as the Cotton effect, which is the characteristic combination of a peak and a trough in the ORD curve near an absorption band, is directly related to the CD spectrum and provides similar stereochemical information. slideshare.netslideshare.net Historically, ORD was widely used for determining the absolute configuration of chiral molecules before the more widespread adoption of CD spectroscopy. slideshare.net

For derivatives of this compound, such as peptides or polymers, CD spectroscopy is particularly valuable for determining secondary structure content (e.g., α-helix, β-sheet). nih.gov

Table 2: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures

| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Polyproline II (PPII) | ~220-228 | ~197-200 nih.gov |

| Unordered/Random Coil | None | ~195-200 |

Note: This table provides general ranges for protein secondary structures and is relevant for polymeric derivatives of the title compound.

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment and Separation (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC))

The enantiomeric purity of this compound is a critical parameter, and advanced chromatographic techniques are essential for its accurate determination and for the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for separating enantiomers of non-volatile compounds like amino acids. sigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. uni-muenchen.de For amino acids, common CSPs include those based on macrocyclic glycopeptides (like teicoplanin), polysaccharides, or chiral crown ethers. sigmaaldrich.comsigmaaldrich.com Direct separation of underivatized amino acids is often possible on these columns. sigmaaldrich.com Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral column. mdpi.com

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for volatile compounds. chromatographyonline.com For amino acids, derivatization is necessary to increase their volatility and improve chromatographic performance. sigmaaldrich.com This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com The resulting volatile derivatives are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net Chiral GC offers high sensitivity and can be coupled with mass spectrometry (GC-MS) for definitive peak identification. uni-muenchen.de

The choice between HPLC and GC depends on the specific derivative and the analytical requirements. Both techniques are capable of providing accurate determination of enantiomeric excess (e.e.) and are invaluable for quality control in synthetic processes.

Table 3: Example Conditions for Chiral Separation of Amino Acids

| Technique | Chiral Stationary Phase (CSP) | Analyte | Mobile Phase / Carrier Gas | Elution Order |

| Chiral HPLC | Astec CHIROBIOTIC T (Teicoplanin-based) | Underivatized DL-Amino Acids | Methanol/Water mixtures sigmaaldrich.com | L-enantiomer often elutes before D-enantiomer sigmaaldrich.com |

| Chiral HPLC | CHIRALPAK ZWIX(+) (Zwitterionic) | Free DL-Amino Acids | Methanol/Acetonitrile/Water with additives chiraltech.com | L-enantiomer often elutes first chiraltech.com |

| Chiral GC | Astec CHIRALDEX G-TA (Trifluoroacetyl-derivatized γ-cyclodextrin) | N-acetylated, O-methylated DL-Proline | Helium | D-enantiomer before L-enantiomer sigmaaldrich.com |

Note: This table illustrates typical chiral separation methods for amino acids and their derivatives. The specific conditions for this compound would require experimental optimization.

Future Research Directions and Challenges in the Study of 2r 2 Amino 2 Pyridin 4 Ylacetic Acid

Development of Novel, Highly Efficient, and Environmentally Benign Synthetic Routes

A primary challenge in the study of (2R)-2-amino-2-pyridin-4-ylacetic acid is the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Traditional methods for synthesizing chiral amino acids can be resource-intensive and may generate significant waste. Future research will likely prioritize the development of more sustainable and scalable synthetic strategies.

Key areas of focus include:

Biocatalysis: The use of enzymes, such as transaminases or ammonia lyases, offers a promising avenue for the highly stereoselective synthesis of chiral amino acids under mild conditions. researchgate.net Biocatalytic methods can reduce the reliance on toxic metal catalysts and organic solvents, making the process more environmentally friendly. researchgate.net

Asymmetric Catalysis: Advances in asymmetric catalysis, including transition-metal catalysis and organocatalysis, are crucial. Developing catalysts that can achieve high enantioselectivity in the synthesis of pyridyl-substituted amino acids from simple precursors is an ongoing goal. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processes in terms of safety, efficiency, and scalability. amidetech.com Integrating catalytic or biocatalytic methods into a flow system could enable the on-demand and high-throughput production of this compound.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.net | Enzyme stability, substrate scope, and the need for co-factor regeneration. |

| Asymmetric Catalysis | Broad substrate applicability, tunability of catalysts for optimal performance. nih.gov | Catalyst cost and toxicity (especially for heavy metals), reaction optimization. |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation and scalability. amidetech.com | Initial setup costs, potential for clogging, and adaptation of batch reactions to flow conditions. |

Expansion of Applications in Asymmetric Catalysis, Particularly in Challenging Transformations

The inherent chirality and the presence of a coordinating pyridyl nitrogen make this compound and its derivatives attractive candidates for use as chiral ligands in asymmetric catalysis. rsc.org While related chiral pyridine-containing compounds have shown promise, the specific applications for this molecule remain largely unexplored.

Future research should aim to:

Design Novel Ligands: Synthesize a library of ligands derived from this compound and evaluate their performance in a range of metal-catalyzed reactions.

Target Challenging Reactions: Focus on transformations where high stereocontrol is difficult to achieve, such as C-H functionalization, enantioselective additions to challenging substrates, and novel cycloaddition reactions. nih.gov

Mechanistic Studies: Conduct detailed mechanistic investigations to understand the mode of action of these new chiral ligands, which will enable the rational design of more effective catalysts.

Integration into Advanced Nanomaterials and Self-Assembled Systems for Functional Devices

Amino acids and their derivatives are excellent building blocks for the construction of ordered nanostructures through self-assembly processes. nih.govd-nb.info The specific structural motifs of this compound—its chirality, the aromatic pyridyl ring capable of π-π stacking, and the amino and carboxylic acid groups available for hydrogen bonding—make it a prime candidate for creating functional biomaterials. nih.govresearchgate.net

Future research directions include:

Hydrogel Formation: Investigating the ability of the compound and its derivatives to form supramolecular hydrogels for applications in drug delivery or tissue engineering. nih.gov

Chiral Perovskites: Exploring the incorporation of this chiral molecule into halide perovskites to create materials with unique chiroptical properties for use in next-generation optoelectronics, such as circularly polarized light detectors. dst.gov.in

Surface Functionalization: Using the compound to modify the surfaces of nanoparticles or other materials to introduce chirality and specific binding sites.

| Application Area | Key Properties Leveraged | Potential Functionality |

| Supramolecular Hydrogels | Hydrogen bonding, chirality, biocompatibility. nih.gov | Controlled release of therapeutics, scaffolds for cell growth. |

| Chiral Perovskites | Chirality, electronic properties of the pyridyl ring. dst.gov.in | Spin-based computing, advanced sensors, quantum optoelectronics. dst.gov.in |

| Self-Assembled Monolayers | π-π stacking, electrostatic interactions. nih.gov | Chiral recognition surfaces, enantioselective separation media. |

Exploration of Novel Derivatization Pathways for Enhanced and Tunable Functionality

The functional versatility of this compound can be significantly expanded through chemical derivatization. The amino group, the carboxylic acid, and the pyridyl ring all offer sites for modification, allowing for the fine-tuning of the molecule's properties for specific applications.

Promising areas for exploration are:

Peptide Synthesis: Incorporating this non-canonical amino acid into peptide sequences to create peptidomimetics with enhanced stability or novel biological activities.

Coordination Chemistry: Synthesizing metal complexes using the compound as a ligand to explore applications in catalysis, imaging, or as therapeutic agents.

Polymer Chemistry: Using the molecule as a chiral monomer in the synthesis of functional polymers with unique recognition or catalytic properties.

Leveraging Artificial Intelligence and Machine Learning for Predictive Design and Automated Synthesis of this compound Derivatives

Recent advances in artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research. riken.jp These tools can accelerate the discovery and development of new molecules and synthetic routes.

For this compound, AI and ML could be applied to:

Predictive Modeling: Develop ML models to predict the properties and activities of novel derivatives, allowing for the in silico screening of large virtual libraries and prioritizing the most promising candidates for synthesis. riken.jpuva.nlaihub.org

Reaction Optimization: Use algorithms to optimize reaction conditions for the synthesis of the compound and its derivatives, leading to higher yields and purity.

Automated Synthesis: Combine AI with automated synthesis platforms to enable the rapid and efficient production of a diverse range of derivatives for screening and testing. amidetech.comcreative-peptides.commit.edu This approach can significantly reduce the time and labor required for synthesizing new compounds.

Q & A

Q. Stability Data :

| Condition | Degradation (%) | Notes |

|---|---|---|

| pH 7.4, 25°C | <5 after 24 hrs | Suitable for biological assays |

| pH 2.0, 60°C | 30 after 6 hrs | Avoid prolonged acidic heating |

What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Advanced Research Question

Industrial-scale synthesis faces:

- Catalyst Loading : High Pd costs necessitate ligand recycling or heterogeneous catalysts.

- Racemization : Continuous flow systems minimize residence time at high temperatures .

- Purification : Chiral chromatography is impractical; instead, crystallize diastereomeric salts (e.g., with L-tartaric acid) .

How is computational chemistry applied to predict the bioactivity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.